molecular formula C12H13NO2 B277077 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid CAS No. 860360-01-6

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

Cat. No. B277077
CAS RN: 860360-01-6
M. Wt: 203.24 g/mol
InChI Key: ZVPOGFAXZBEYDE-UHFFFAOYSA-N
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Description

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” is a specific type of indole derivative. Although there is limited information on this exact compound, it’s likely to share some properties with other indole derivatives.


Synthesis Analysis

Indole derivatives can be prepared by various methods. For instance, a substituted 1H-indole can be prepared by the esterification of indole-5-carboxylic acid . The specific synthesis process for “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” would depend on the desired substitutions and the starting materials available.


Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electropolymerization to afford electroactive polymer films . The specific reactions that “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Preparation of Anthranilic Acids

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can be used as a reactant for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

Synthesis of Indirubin Derivatives

This compound can also be used as a reactant for the synthesis of indirubin derivatives . Indirubin derivatives have been found to have potential therapeutic applications in the treatment of cancer.

Preparation of Amide Conjugates

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can be used for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This could potentially be used in the development of new treatments for cancers that involve the Hedgehog signaling pathway.

Biosynthesis of Protein Kinase Inhibitors

This compound can be used in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.

Mechanism of Action

Target of Action

Indole derivatives, such as 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . For example, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid. For instance, the presence of intestinal microorganisms is crucial for the metabolism of tryptophan to indole and its derivatives . Additionally, the electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization , which could be influenced by environmental factors.

properties

IUPAC Name

3-ethyl-2-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPOGFAXZBEYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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